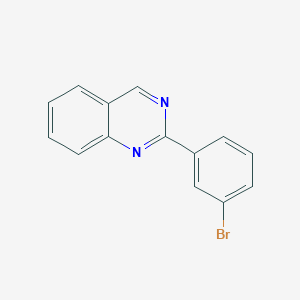

2-(3-Bromophenyl)quinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJCZGCZYIBYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309659 | |

| Record name | 2-(3-Bromophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353000-30-2 | |

| Record name | 2-(3-Bromophenyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353000-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanistic Studies

Mechanistic Investigations of Cyclization Reactions

The synthesis of the 2-aryl-quinazoline scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. The mechanisms underpinning these cyclization reactions dictate the final structure, including the placement of substituents.

The formation of the quinazoline (B50416) ring often proceeds through the cyclization of an N-acyl-2-aminobenzyl derivative or a related intermediate. One plausible pathway involves the condensation of a 2-aminobenzamide (B116534) with an appropriate benzaldehyde (B42025) derivative, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to form the aromatic quinazoline ring.

Another significant pathway is the palladium-catalyzed carbonylative cyclization. This reaction may start with the oxidative addition of a Pd(0) catalyst to an aryl bromide. mdpi.com This is followed by CO insertion to form an acylpalladium complex. A subsequent nucleophilic attack by a compound like 2-aminobenzamide and intramolecular condensation leads to the quinazolin-4(3H)-one core, a close relative of the quinazoline structure. mdpi.com While many syntheses focus on the more common quinazolinone derivatives, similar principles apply to quinazoline synthesis, often involving a final dehydration or oxidation step. For instance, the reaction of 2-aminobenzylamines with aldehydes, catalyzed by copper, proceeds via an aerobic oxidative cyclization to yield 2-substituted quinazolines. mdpi.com

Regioselectivity in quinazoline synthesis is critical, especially when using substituted precursors. The final position of substituents on the quinazoline core is determined by the initial placement of functional groups on the aniline (B41778) or benzaldehyde starting materials. For instance, starting with a substituted 2-aminobenzamide will directly lead to a correspondingly substituted quinazoline. The formation of 2-(3-Bromophenyl)quinazoline specifically requires a precursor that introduces the 3-bromophenyl group at the correct position, such as 3-bromobenzaldehyde (B42254) or a related derivative.

In PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, the reaction proceeds with high regioselectivity, favoring a 5-exo-trig cyclization. beilstein-journals.org This selectivity is guided by the stability of the transition states, where the formation of a five-membered ring is kinetically favored over a six-membered ring. Stereoselectivity is generally not a factor in the formation of the aromatic quinazoline ring itself, but it becomes relevant when chiral centers are present in the substituents or when subsequent reactions create them.

Functional Group Interconversions on the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle, enabling a variety of subsequent transformations. Its reactivity is dominated by metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org The bromine atom of this compound can be exchanged with a metal, typically lithium or magnesium, to generate an organolithium or Grignard reagent. This transformation is usually performed at low temperatures using an organolithium reagent like n-butyllithium. wikipedia.org

The resulting organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups. This two-step sequence allows for the synthesis of derivatives that are otherwise difficult to access. For example, quenching the lithiated intermediate with DMF would yield an aldehyde, while reaction with carbon dioxide would produce a carboxylic acid. This method is particularly useful for creating new carbon-carbon bonds. nih.govmdpi.com The general order of reactivity for halogen-metal exchange is I > Br > Cl, making the bromophenyl group highly suitable for this transformation. wikipedia.org

Table 1: Representative Halogen-Metal Exchange and Subsequent Reactions

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product Type |

|---|---|---|---|

| This compound | n-BuLi | DMF | 3-(Quinazolin-2-yl)benzaldehyde |

| This compound | n-BuLi | CO₂ | 3-(Quinazolin-2-yl)benzoic acid |

This table presents plausible transformations based on established halogen-metal exchange chemistry.

Direct nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is generally challenging. The C-Br bond is strong, and the phenyl ring is not sufficiently electron-deficient to facilitate attack by a nucleophile without strong activation, such as the presence of powerful electron-withdrawing groups ortho or para to the bromine.

However, SNAr reactions are highly efficient on the quinazoline core itself, particularly at the C4 position if a suitable leaving group like chlorine is present. mdpi.comnih.gov For instance, 2-(3-bromophenyl)-4-chloroquinazoline (B13477048) readily undergoes SNAr with nucleophiles like cyanide, demonstrating the higher reactivity of the quinazoline ring's C4 position compared to the bromophenyl ring. mdpi.com The synthesis of 2-(3-Bromophenyl)-4-cyanoquinazoline is achieved by heating the corresponding 4-chloro derivative with potassium cyanide in DMF. mdpi.com This highlights the differential reactivity within the molecule, where transformations can be directed to the quinazoline core while leaving the bromophenyl moiety intact for other reactions.

C-H Functionalization Strategies on the Quinazoline Core

Modern synthetic chemistry has increasingly focused on C-H functionalization, which allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical approach than traditional methods. rsc.orgresearchgate.net The quinazoline core possesses several C-H bonds that can be targeted for functionalization using transition metal catalysis.

Strategies often involve directing groups to control the regioselectivity of the C-H activation step. For 2-aryl quinazolines, the nitrogen atoms within the quinazoline ring can act as directing groups, guiding a metal catalyst to activate a specific C-H bond. For example, copper-catalyzed dehydrogenative coupling has been used to functionalize the C-H bond at position 2 of a quinazoline-3-oxide with indoles. chim.it Although the substrate is an N-oxide, the principle of C-H activation on the quinazoline scaffold is well-demonstrated.

Palladium, rhodium, and iridium catalysts are commonly employed for such transformations, enabling arylation, amination, and alkylation of the heterocyclic core. While specific examples directly on this compound are not extensively documented in the provided context, the general methodologies developed for quinazolines and quinazolinones are applicable. rsc.orgchim.it These reactions provide a powerful means to elaborate the quinazoline scaffold after its initial synthesis, creating complex, poly-substituted derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminobenzamide |

| 3-bromobenzaldehyde |

| 2-aminobenzylamines |

| 2-(3-butenyl)quinazolin-4(3H)-ones |

| n-butyllithium |

| Dimethylformamide (DMF) |

| 2-(3-bromophenyl)-4-chloroquinazoline |

| Potassium cyanide |

| 2-(3-Bromophenyl)-4-cyanoquinazoline |

| Quinazoline-3-oxide |

Direct C-H Activation and Coupling Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. frontiersin.orgmdpi.com In the context of 2-arylquinazolines, such as this compound, transition metal-catalyzed C-H activation is a key area of investigation. rsc.orgresearchgate.net These reactions typically utilize the nitrogen atom at the 3-position (N3) of the quinazoline ring as an inherent directing group to guide the catalyst to a specific C-H bond.

Rhodium and palladium are common catalysts for these transformations. rsc.orgchim.it The generally accepted mechanism involves the coordination of the N3 atom to the metal center, which then facilitates the cleavage of a nearby C-H bond through a cyclometalation step. For this compound, this directed activation is expected to occur regioselectively at the ortho-positions of the 2-phenyl ring (C2' or C6'). This forms a five-membered rhodacycle or palladacycle intermediate. This organometallic intermediate can then engage in coupling reactions with various partners, such as alkenes or alkynes, to form new carbon-carbon bonds. rsc.orgresearchgate.net The presence of the bromine atom at the meta-position (C3') does not sterically hinder access to these ortho C-H bonds, making them primary targets for this type of functionalization.

Oxidative C-H Amination and Alkylation

Expanding on the principle of C-H activation, oxidative variants allow for the introduction of heteroatoms or alkyl groups. Oxidative C-H amination and alkylation are significant transformations for creating more complex nitrogen-containing heterocycles. rsc.orgresearchgate.net

Oxidative C-H Amination: Rhodium(III) catalysis has been effectively used for the intermolecular C-H amination of 2-arylquinazolin-4(3H)-ones. chim.it In a similar fashion, this compound could undergo directed C-H amination at the ortho-position of the phenyl ring. The reaction mechanism is proposed to involve the formation of a cyclometalated Rh(III) intermediate, which then reacts with an amino source, such as an N-alkyl-hydroxylamine derivative, to forge a new C-N bond. chim.it

Oxidative C-H Alkylation: Palladium-catalyzed C-H alkylation provides a direct route to introduce alkyl fragments. rltsc.edu.in For this compound, the N3-directed C-H activation would again favor the formation of a palladacycle intermediate involving an ortho-C-H bond of the phenyl ring. This intermediate can then couple with alkylating agents. In some protocols, the reaction proceeds via an oxidative C-H activation/C-O bond formation sequence, where an oxidant is crucial for regenerating the active catalyst. rltsc.edu.in The choice of catalyst, oxidant, and solvent system is critical for achieving high efficiency and selectivity in these transformations. rltsc.edu.in

Transition State Analysis and Reaction Energetics

Understanding the mechanisms of C-H activation requires detailed investigation of the reaction's energetic profile, including the structures and energies of transition states. While specific computational studies for this compound are not extensively detailed in the available literature, analysis of related systems provides significant insights. princeton.edunih.gov

Density Functional Theory (DFT) calculations are a primary tool for exploring these reaction pathways. researchgate.netacs.org For transition metal-catalyzed C-H activation on aromatic rings directed by a nearby heteroatom, the key mechanistic step is often a concerted metalation-deprotonation (CMD) pathway. mdpi.com In this process, the C-H bond is cleaved with the assistance of a base, which can be a ligand on the metal catalyst (like acetate) or a component of the solvent system. mdpi.com

DFT studies on related quinoline (B57606) N-oxides have shown that the choice of solvent and ligands can dramatically influence the regioselectivity and energy barriers of the C-H activation step. acs.orgsemanticscholar.org For instance, polar acidic solvents can enhance the electrophilicity of the palladium catalyst, altering the preferred site of activation. nih.gov Computational models can calculate the activation energy barriers for different potential reaction pathways (e.g., activation at the ortho vs. meta positions), explaining the experimentally observed regioselectivity. digitellinc.com

Influence of Substituents on Reaction Pathways and Reactivity

The nature and position of substituents on both the quinazoline core and the 2-phenyl ring profoundly impact the molecule's reactivity. nih.gov The 3-bromo substituent on the phenyl ring of this compound exerts both electronic and steric effects that influence the course of chemical transformations.

Electronic Effects: The bromine atom is an electron-withdrawing group (EWG) through induction and a weak deactivator of the aromatic ring towards electrophilic attack. In the context of C-H activation, which often has electrophilic character, the presence of an EWG can influence the reaction rate. Studies on the synthesis of 2-phenylquinazolines via sp3 C-H functionalization have shown that EWGs on the phenyl rings tend to favor the reaction. organic-chemistry.org The inductive electron withdrawal by the bromine atom at the meta position reduces the electron density of the phenyl ring, which can affect the energetics of the C-H metalation step. Furthermore, in reactions like halogenation, EWGs on the quinazolinone core have been shown to sometimes lead to lower yields and reduced selectivity, indicating a sensitive interplay of electronic factors. nih.gov

Steric Effects: The position of the substituent is critical. The meta-position of the bromo group in this compound means it does not sterically block the ortho-positions (C2' and C6'). researchgate.netdntb.gov.ua This accessibility is crucial for reactions that rely on N3-direction, as the catalyst can readily approach the ortho C-H bonds to form the key cyclometalated intermediate. researchgate.net This contrasts with ortho-substituted 2-arylquinazolines, where significant steric hindrance can impede or completely prevent C-H activation at that site, sometimes leading to mono-functionalization where di-functionalization might otherwise occur. chim.it

Substituent Effects on the Quinazoline Core: Substituents on the quinazoline ring itself also modulate reactivity. For instance, the reactivity of halogenated quinazolines in cross-coupling reactions is highly dependent on the halogen's position. The C4-position is particularly activated due to the α-nitrogen effect, making a C4-chloro group more reactive than a C6-bromo group, for example. nih.govmdpi.com This inherent reactivity of the quinazoline core must be considered alongside the effects of the 2-aryl substituent when planning synthetic strategies.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 2-(3-Bromophenyl)quinazoline can be elucidated.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural characterization of this compound. The chemical shifts (δ) of the hydrogen and carbon nuclei are highly sensitive to their local electronic environments, providing a unique fingerprint of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinazoline (B50416) ring system and the 3-bromophenyl substituent. Based on data from the closely related this compound, the aromatic region of the spectrum would be particularly informative rsc.org. The proton on the C4 position of the quinazoline ring is anticipated to appear as a singlet at a downfield chemical shift, typically around δ 9.47 ppm, due to the deshielding effect of the adjacent nitrogen atoms rsc.org. The protons of the benzene (B151609) ring of the quinazoline moiety (H5, H6, H7, and H8) would likely appear as a complex multiplet in the range of δ 7.62-8.09 ppm rsc.org.

For the 3-bromophenyl group, four distinct proton signals are expected. The proton ortho to the bromine atom and meta to the quinazoline ring (H6') would likely be a doublet around δ 8.56 ppm. The proton ortho to the quinazoline ring and meta to the bromine (H2') is expected to be a singlet at approximately δ 8.80 ppm. The proton para to the bromine (H4') and the proton meta to the bromine and para to the quinazoline ring (H5') would likely appear as multiplets in the region of δ 7.39-7.67 ppm rsc.org.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H4 | ~9.47 | s |

| H5/H6/H7/H8 | ~7.62-8.09 | m |

| H2' | ~8.80 | s |

| H4' | ~7.39-7.67 | m |

| H5' | ~7.39-7.67 | m |

| H6' | ~8.56 | d |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, a total of 14 distinct carbon signals are expected in the aromatic region. The carbon atoms of the quinazoline ring system will have characteristic chemical shifts, with the C2 and C4 carbons appearing at relatively downfield values due to their proximity to the nitrogen atoms rsc.org. The carbon directly attached to the bromine atom (C3') in the phenyl ring is expected to have a chemical shift significantly influenced by the electronegativity of bromine, typically appearing around δ 122.9 ppm rsc.org. The other carbon atoms of the 3-bromophenyl ring will exhibit shifts consistent with a substituted benzene ring rsc.org.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~160.6 |

| C4 | ~159.7 |

| C4a | ~150.7 |

| C5, C6, C7, C8 | ~127.1-134.4 |

| C8a | ~123.7 |

| C1' | ~140.1 |

| C2' | ~133.4 |

| C3' | ~122.9 |

| C4' | ~131.6 |

| C5' | ~130.1 |

| C6' | ~128.6 |

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the quinazoline's benzene ring and within the 3-bromophenyl ring. Cross-peaks would be observed between adjacent protons, allowing for the unambiguous assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would allow for the direct assignment of the protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the H4 proton of the quinazoline ring and the C1' carbon of the phenyl ring would confirm the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While there is no stereochemistry to be determined in this compound, NOESY could provide through-space correlations that confirm the proposed connectivity, for example, between the H8 proton of the quinazoline ring and the H2' proton of the phenyl ring, indicating their relative spatial arrangement.

Isotopic labeling, particularly with deuterium (²H), can be a powerful tool in NMR spectroscopy for simplifying complex spectra and probing reaction mechanisms. While no specific deuterium NMR studies on this compound have been reported, this technique could be hypothetically employed. For instance, selective deuteration of specific positions on the quinazoline or phenyl rings would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum, which could aid in the definitive assignment of overlapping proton signals. Furthermore, ²H NMR spectroscopy could be used to directly observe the deuterium-labeled positions, providing information about the local environment of the labeled site.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline and phenyl rings would give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹. For a related compound, N-[2-(3-bromophenyl)-4-oxoquinazolin-3(4H)-yl]benzenesulfonamide, characteristic IR bands were observed for Ar-CH stretching at 3040 cm⁻¹, C=N stretching at 1632 cm⁻¹, and C-Br stretching at 550 cm⁻¹ tandfonline.com.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch | ~1630 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Br Stretch | <700 |

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman spectrum for this compound is available, it is expected that the symmetric vibrations of the aromatic rings would be particularly strong in the Raman spectrum. The C=C and C=N stretching vibrations would also be Raman active. The C-Br stretching vibration would likely give a weak to medium intensity band. For other quinazoline derivatives, Raman spectroscopy has been used to identify characteristic bands for the quinazoline ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. While direct mass spectrometric data for this compound is not extensively detailed in the cited literature, analysis of the closely related derivative, 2-(3-Bromophenyl)-4-cyanoquinazoline, provides significant insight into the expected behavior of the parent compound upon ionization.

Electron Ionization Mass Spectrometry (EIMS) of 2-(3-Bromophenyl)-4-cyanoquinazoline reveals a distinct molecular ion region characteristic of a monobrominated compound. Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks of nearly equal intensity. For the cyano-derivative, prominent peaks are observed at m/z 309 [M]+ and m/z 311 [M+2]+, with relative intensities of 100% and 94% respectively, confirming the presence of a single bromine atom.

The fragmentation pattern is informative of the molecule's structure. Key fragments observed for 2-(3-Bromophenyl)-4-cyanoquinazoline include ions at m/z 230, corresponding to the loss of the bromine radical from the molecular ion, and a fragment at m/z 102, likely representing the benzonitrile cation resulting from cleavage of the bond between the two ring systems. The general fragmentation pathways for quinazoline derivatives often involve characteristic losses of small molecules and radicals from the core structure, which aids in structural confirmation.

Table 1: Key Mass Spectrometry Data for 2-(3-Bromophenyl)-4-cyanoquinazoline

| m/z | Proposed Ion/Fragment | Relative Intensity (%) |

|---|---|---|

| 311 | [M+2]+ | 94 |

| 309 | [M]+ | 100 |

| 230 | [M-Br]+ | 40 |

| 178 | [C13H8N]+ ? | 27 |

| 102 | [C7H4N]+ ? | 50 |

| 76 | [C6H4]+ ? | 52 |

Data derived from the analysis of 2-(3-Bromophenyl)-4-cyanoquinazoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The quinazoline ring system, being an aromatic heterocycle, is a chromophore that exhibits characteristic absorption bands in the UV region. The electronic spectrum of 2-aryl-quinazolines is typically characterized by absorptions arising from π → π* and n → π* transitions.

Studies on various 2-aryl and substituted quinazoline derivatives show characteristic absorption bands in the UV-Vis spectrum. Typically, intense absorption bands originating from π → π* transitions are observed. For instance, many quinazoline derivatives exhibit a strong absorption band around 224 nm. Additional bands, often at longer wavelengths (e.g., 300-400 nm), are also common and can be attributed to further π → π* transitions within the conjugated system formed by the quinazoline and phenyl rings, as well as weaker n → π* transitions associated with the non-bonding electrons of the nitrogen atoms.

The position and intensity of these bands can be influenced by substitution on either the quinazoline or the phenyl ring and by the polarity of the solvent. The introduction of a bromine atom on the phenyl ring is expected to have a modest bathochromic (red shift) effect on the absorption maxima compared to the unsubstituted 2-phenylquinazoline (B3120039).

Table 2: Typical Electronic Transitions for the Quinazoline Chromophore

| Transition Type | Approximate Wavelength (λmax) | Description |

|---|---|---|

| π → π* | ~224 nm | High-intensity transition within the aromatic system. |

| π → π* | ~300-400 nm | Transition involving the extended conjugated system. |

| n → π* | >300 nm | Lower intensity transition from nitrogen lone pairs to an antibonding π-orbital. |

Wavelengths are generalized from data on related quinazoline derivatives.

X-ray Crystallography for Absolute Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and molecular conformation. While the specific crystal structure of this compound has not been reported in the reviewed literature, data from the parent compound, 2-phenylquinazoline, and closely related derivatives offer valuable insights into its expected solid-state structure.

The crystal structure of 2-phenylquinazoline (C14H10N2) has been determined, revealing an orthorhombic crystal system with space group Pca21. Analysis of related structures, such as 4-methylsulfanyl-2-phenylquinazoline, shows that the quinazoline ring system is essentially planar. A key conformational feature of 2-aryl quinazolines is the dihedral angle between the plane of the quinazoline ring and the plane of the 2-phenyl substituent. In 4-methylsulfanyl-2-phenylquinazoline, this angle is 13.95 (5)°. In other derivatives, this angle can be larger; for example, in 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, the interplanar angle is 76.26 (4)°. This indicates that there is significant rotational freedom around the C-C bond connecting the two rings, and the final conformation in the crystal is influenced by substituents and packing forces. It is expected that this compound would also adopt a non-coplanar conformation between its two aromatic rings.

Table 3: Crystallographic Data for the Parent Compound 2-Phenylquinazoline

| Parameter | Value |

|---|---|

| Chemical Formula | C14H10N2 |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 18.604 |

| b (Å) | 5.0525 |

| c (Å) | 11.244 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Data obtained from the Crystallography Open Database entry for 2-phenylquinazoline.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions dictate the physical properties of the solid. In the absence of strong hydrogen bond donors (like -OH or -NH groups) in this compound, the crystal packing is expected to be dominated by weaker forces such as π–π stacking and C–H···π interactions.

In the crystal structure of 4-methylsulfanyl-2-phenylquinazoline, molecules are linked by π–π stacking interactions between the quinazoline moieties of adjacent, inversion-related molecules, with a centroid–centroid distance of 3.7105 (9) Å. Additionally, a weak C–H···N interaction helps to link molecules. It is highly probable that the crystal structure of this compound would exhibit similar π–π stacking interactions, a common feature in the packing of planar aromatic systems. The presence of the bromine atom may also introduce halogen-halogen or halogen-π interactions, further influencing the supramolecular assembly.

Table 4: Representative Intermolecular Interactions in 2-Aryl-Quinazoline Crystals

| Interaction Type | Description | Typical Distance |

|---|---|---|

| π–π Stacking | Attraction between parallel aromatic rings of adjacent molecules. | Centroid-Centroid distance of ~3.7 Å |

| C–H···N | Weak hydrogen bond between a C-H donor and a quinazoline nitrogen acceptor. | - |

Data based on the analysis of 4-methylsulfanyl-2-phenylquinazoline.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability. A thorough review of the available scientific literature did not yield any specific studies on the polymorphism of this compound. Therefore, it is not known if this compound exhibits different crystalline forms under varying crystallization conditions.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict the equilibrium geometry, electronic properties, and vibrational frequencies of molecules. nih.gov For quinazoline (B50416) derivatives, DFT calculations help in understanding their structure-activity relationships.

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For quinazoline derivatives, DFT methods like B3LYP are commonly used with basis sets such as 6-311G to achieve a reliable optimized molecular structure. researchgate.net The process involves calculating the forces on each atom and adjusting their positions until a stable conformation on the potential energy surface is located. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Quinazoline Core Structure (Note: Data is representative of typical quinazoline structures calculated via DFT methods.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N (quinazoline) | ~1.30 - 1.38 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-N-C (quinazoline) | ~115° - 118° |

| Dihedral Angle | Quinazoline-Phenyl | ~20° - 40° |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

In studies of related 2-arylquinazolines, DFT calculations have shown that the HOMO is typically localized over the quinazoline ring and parts of the aryl substituent, while the LUMO is distributed across the entire π-system. For a closely related compound, 2-(3-bromophenyl)-4-cyanoquinazoline, DFT calculations (B3LYP/6-31G(d,p)) revealed a significant decrease in the HOMO-LUMO energy gap compared to its quinazolin-4-one analogue, indicating increased reactivity. mdpi.com This is primarily due to the strong electron-withdrawing cyano group lowering the LUMO energy. mdpi.com For 2-(3-Bromophenyl)quinazoline itself, the HOMO would be expected to have significant density on the electron-rich quinazoline moiety, while the LUMO would be distributed over both the quinazoline and the bromophenyl rings. The energy gap dictates its potential as an electrophile or nucleophile in chemical reactions. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Energies for 2-Arylquinazoline Derivatives (Note: Values are based on findings for related structures like 2-aryl-4-cyanoquinazolines.) mdpi.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.0 eV | Electron-donating capability |

| LUMO | -1.8 to -2.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~3.0 to 4.0 eV | Indicator of chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sapub.org The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net

Red/Yellow regions: Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack.

Green regions: Represent neutral or zero potential areas.

For quinazoline derivatives, MEP maps typically show the most negative potential (red) localized around the nitrogen atoms of the quinazoline ring due to their high electronegativity and lone pairs of electrons. nih.gov These nitrogen atoms are therefore the primary sites for electrophilic attack and protonation. The hydrogen atoms of the aromatic rings and regions near the bromine atom (due to σ-hole effects) would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular interactions, and the stability arising from charge delocalization. tandfonline.com It provides a detailed picture of the electron density distribution by calculating the charges on individual atoms. In this compound, the nitrogen atoms of the quinazoline ring would carry a significant negative charge, confirming their role as nucleophilic centers identified in MEP analysis. The carbon atoms bonded to these nitrogens, as well as the carbon attached to the bromine atom, would exhibit a partial positive charge.

Analysis of the bond critical points (BCP) using Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of the chemical bonds within the molecule. This analysis provides information on bond strength and type (covalent vs. ionic character) based on the electron density and its Laplacian at the BCP.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is also employed to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. mdpi.com For the synthesis of quinazolines, theoretical studies can elucidate the most favorable reaction pathways and explain observed product distributions.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. nih.gov Characterizing the geometry and energy of a transition state is essential for understanding the kinetics of a reaction and calculating its activation energy barrier. nih.gov DFT calculations are used to locate these first-order saddle points on the potential energy surface. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. nih.gov

In the context of reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling at the bromine position, theoretical studies can model the entire reaction pathway. For instance, in a Suzuki or Buchwald-Hartwig coupling reaction, DFT could be used to characterize the transition states for the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed mechanistic understanding and helping to optimize reaction conditions. mdpi.com

Activation Energy Barriers and Reaction Kinetics

Understanding the reaction kinetics and activation energy barriers is crucial for optimizing the synthesis of quinazoline derivatives. The formation of the quinazoline scaffold typically involves several steps, including condensation and cyclization. Theoretical calculations, often employing Density Functional Theory (DFT), can model the reaction pathways and identify the transition states.

Prediction of Spectroscopic Parameters

Computed NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Quantum chemical calculations are frequently used to predict ¹H and ¹³C NMR chemical shifts, which serve as a powerful method for validating experimentally determined structures. cnr.it Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, allow for the accurate computation of NMR shielding tensors, which are then converted into chemical shifts.

For this compound, the comparison between calculated and experimental chemical shifts confirms the molecular structure. The experimental NMR data provides a benchmark for the accuracy of the computational model.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 9.47 (s, 1H), 8.80 (s, 1H), 8.56 (d, J = 8 Hz, 1H), 8.09 (d, J = 12 Hz, 1H), 7.96-7.91 (m, 2H), 7.67-7.62 (m, 2H), 7.43-7.39 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | 160.6, 159.7, 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 127.1, 123.7, 122.9 |

Simulated Vibrational Frequencies

Theoretical vibrational frequency analysis is another key computational tool for structural characterization. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical infrared (IR) spectrum can be generated. nih.gov This simulated spectrum is then compared with the experimental IR spectrum. A good correlation between the positions and relative intensities of the absorption bands helps to confirm the proposed structure and assign specific vibrational modes to the functional groups within the molecule. For complex molecules like this compound, this computational approach is invaluable for interpreting the often-congested fingerprint region of the IR spectrum. The calculations can also predict frequencies for vibrational modes that may be weak or difficult to observe experimentally.

Molecular Dynamics Simulations for Conformational Landscapes

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily related to the rotation around the single bond connecting the quinazoline and phenyl rings. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamic behavior of molecules over time. abap.co.in

In a typical MD simulation, the trajectory of the molecule is calculated by solving Newton's equations of motion, providing insights into its stability and flexibility. researchgate.net Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. researchgate.net Another parameter, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of individual atoms or residues within the molecule. researchgate.net Although specific MD simulation studies focused solely on the conformational landscape of this compound are not prominently featured in the literature, this methodology is widely applied to its derivatives to understand their binding modes with biological targets. nih.govnih.gov Such studies are crucial for drug design, as they help to identify the most stable and biologically relevant conformations of the molecule.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure of a molecule, are essential for predicting its reactivity and physicochemical properties. researchgate.net These calculations are often performed using DFT. For quinazoline derivatives, these indices provide a quantitative basis for understanding their chemical behavior. researchgate.net

Key descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE) : The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Fukui Functions and Dual Descriptors : These local reactivity descriptors are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net They help predict which atoms are most likely to participate in a chemical reaction.

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to intermolecular interactions. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Indicator of chemical reactivity and stability. |

| Chemical Potential (μ) | Measures the tendency of electrons to escape from the system. |

| Hardness (η) | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule. |

| Fukui Functions (f+, f-) | Identifies local sites susceptible to nucleophilic (f+) and electrophilic (f-) attack. |

Applications in Materials Science and Optoelectronics

Role as Building Blocks in Advanced Polymeric and Organic Materials

The 2-(3-Bromophenyl)quinazoline moiety is a valuable building block in the synthesis of novel π-conjugated organic materials and chromophores. The bromine atom at the 3-position of the phenyl ring is strategically placed for participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This synthetic versatility allows for the facile introduction of a wide range of functional groups, extending the π-conjugation and creating sophisticated molecular architectures.

For instance, 2-(3-bromophenyl)-4-chloroquinazolines have been utilized as precursors to develop novel π-conjugated chromophores. nih.gov Through Suzuki-Miyaura cross-coupling, various arylboronic acids can be linked to the bromophenyl group, creating complex biphenyl or other extended aromatic systems attached to the quinazoline (B50416) core. This approach is fundamental in constructing donor-acceptor (D-π-A) type molecules, where the quinazoline unit often acts as the electron-accepting moiety. nih.govmdpi.com The ability to systematically modify the molecular structure by building upon the this compound framework is essential for establishing detailed structure-property relationships, which is critical for the rational design of new materials with tailored optical and electronic characteristics. nih.gov

Luminescent and Photophysical Properties for Optoelectronic Devices

Quinazoline derivatives are recognized for their significant potential in optoelectronic applications, largely due to their inherent luminescent properties. researchgate.net The quinazoline core can function as an effective electron-withdrawing fragment, which, when combined with electron-donating groups, leads to the formation of push-pull structures. mdpi.com These structures often exhibit intense luminescence, large Stokes shifts, and excellent photostability. nih.gov The electronic and photophysical properties can be precisely tuned by modifying the substituents on the quinazoline or the attached phenyl rings.

Molecules derived from the this compound skeleton have been investigated for their photophysical behaviors, including their absorption and emission spectra in various solvents. nih.govmdpi.com These studies are crucial for evaluating their suitability as active components in devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comresearchgate.net

The excellent and tunable luminescence of quinazoline-based compounds makes them promising candidates for the development of fluorescent probes and sensors. researchgate.net These sensors can be designed to detect a variety of analytes, including metal ions, pH changes, and specific biomolecules, through mechanisms such as fluorescence quenching or enhancement ("turn-on"). nih.govnih.gov

For example, quinazolinone-based dyes have been explored as fluorescent probes for imaging in human cells. nih.gov A notable application is the design of a "turn-on" fluorescence probe for the detection of carbon monoxide, based on a 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) structure. The probe itself is non-fluorescent but reacts with CO to form a highly fluorescent amino-substituted product, allowing for sensitive and selective detection. nih.gov The development of such probes often relies on the versatile chemistry of precursors like this compound to introduce the necessary functional groups for sensing and signaling. Furthermore, quinazoline derivatives have been successfully developed into small-molecule fluorescent probes for visualizing α1-Adrenergic receptors in cells, demonstrating their utility in biological imaging. nih.gov

The field of organic electronics has identified quinazoline-based molecules as highly effective components for OLEDs. mdpi.com They have been utilized both as fluorescent emitters and as host materials for phosphorescent emitters. mdpi.comresearchgate.net The rigid structure of the quinazoline core contributes to high thermal stability, a desirable trait for device longevity.

Specifically, carbazolyl-substituted quinazolinones have been identified as suitable host materials for green and blue phosphorescent OLEDs. mdpi.com Furthermore, quinazoline derivatives have been engineered as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). urfu.ru These TADF materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. OLEDs fabricated using quinazoline-based TADF emitters have achieved high external quantum efficiencies, reaching levels of approximately 28%. researchgate.netresearcher.life In some studies, blue OLEDs have been successfully fabricated using quinazoline-based fluorescent compounds as the active emitting layer. researchgate.net

A key feature of quinazoline-based donor-acceptor molecules is the tunability of their fluorescence emission. By systematically altering the electron-donating groups attached to the core structure (often via the reactive site provided by the bromo-phenyl precursor), the emission color can be shifted across the visible spectrum. For instance, a series of fluorescent compounds based on a quinazoline acceptor showed emissions covering a range from 414 nm to 597 nm depending on the attached amino donor group. researchgate.net

Many of these compounds also exhibit significant solvatochromism, where their absorption and emission spectra change with the polarity of the solvent. nih.gov This phenomenon is characteristic of molecules with a polarized excited state, typical of donor-acceptor systems. The fluorescence quantum yield (QY) of certain quinazoline derivatives shows strong dependence on the solvent environment. For example, some derivatives display a decrease in QY when moving from a nonpolar solvent like toluene to a polar one like acetonitrile (MeCN), while others show the opposite trend, highlighting the strong influence of the molecular design on their photophysical properties. nih.govmdpi.com This sensitivity to the local environment is not only fundamentally interesting but can also be exploited in the design of environmental sensors.

The table below summarizes the photophysical properties of representative quinazolin-4(3H)-one derivatives in different solvents, illustrating the effects of structural modification and solvent polarity.

| Compound | Solvent | Absorption λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

| 4b | Toluene | 410 | 488 | 0.82 |

| MeCN | 410 | 557 | 0.02 | |

| 5b | Toluene | 370 | 433 | 0.89 |

| MeCN | 362 | 480 | 0.23 | |

| 6b | Toluene | 328 | 430 | 0.23 |

| MeCN | 330 | 465 | 0.01 |

Data sourced from studies on related 2-aryl/thienyl substituted quinazolin-4(3H)-ones. nih.govmdpi.com

The photophysical behaviors of these materials are governed by intramolecular charge transfer (ICT) mechanisms. In a typical donor-acceptor quinazoline derivative, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), often localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the quinazoline acceptor. nih.govmdpi.com

This charge separation in the excited state is responsible for the large change in dipole moment that leads to solvatochromism. The efficiency of this ICT process dictates the luminescent properties of the molecule. Theoretical studies, including Density Functional Theory (DFT) calculations, are often employed to model the HOMO and LUMO energy levels and their spatial distribution. nih.gov These calculations help in understanding the nature of the electronic transitions and in predicting how structural modifications will affect the energy gap and, consequently, the absorption and emission wavelengths. nih.govmdpi.com For instance, the introduction of a cyano (CN) group at position 4 of the quinazoline core has been shown to decrease the energy gap by more than 1 eV compared to the quinazolin-4-one equivalent, consistent with experimental observations of a significant red-shift in absorption. nih.gov

Utilization in Nonlinear Optics (NLO) Materials

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in laser technology, optical communications, and data storage. ipme.ru The same features that make donor-acceptor quinazoline derivatives excellent fluorophores—namely, their large π-conjugated systems and significant change in dipole moment upon excitation—also make them promising candidates for NLO materials. researchgate.net

Research has shown that quinazolinone-based materials can exhibit a good third-order NLO response. researchgate.net The NLO properties are typically investigated using techniques such as the Z-scan method to evaluate parameters like the nonlinear absorption coefficient and nonlinear refractive index. researchgate.net Theoretical calculations can further corroborate experimental findings. By introducing groups that enhance the push-pull character of the molecule, such as by linking phenylacetylene groups to the quinazolinone backbone, the NLO response can be significantly increased. researchgate.net Studies have also been conducted on the second-order NLO properties of quinazoline derivatives using the electric field induced second harmonic generation (EFISH) method. researchgate.net These findings indicate that quinazoline derivatives are a promising class of materials for future NLO applications. researchgate.net

Functional Materials for Environmental Monitoring (e.g., pollutant detection, non-biological)researchgate.net

The intrinsic electronic and photophysical properties of the quinazoline scaffold have positioned its derivatives as promising candidates for the development of functional materials for environmental monitoring. In particular, their application as chemosensors for the detection of non-biological pollutants has garnered significant interest. These sensors often operate on principles of fluorescence modulation, where the presence of a target analyte induces a measurable change in the fluorescence intensity or wavelength of the quinazoline-based material. This response can be highly selective and sensitive, allowing for the detection of trace amounts of specific pollutants in environmental samples.

Research in this area has focused on modifying the quinazoline core with various functional groups to tune its selectivity and sensitivity towards specific analytes. The 2-phenylquinazoline (B3120039) framework, for instance, can be derivatized to create sophisticated sensor molecules. While direct applications of this compound in this context are not extensively documented, closely related quinazolinone derivatives have demonstrated significant potential as fluorescent probes for environmental contaminants.

A notable example is the development of quinazolinone-based fluorescent chemosensors for the detection of heavy metal ions, which are significant environmental pollutants. One such study details the synthesis of a 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivative that exhibits high sensitivity and selectivity for ferric ions (Fe³⁺) in aqueous media. This sensor operates via a fluorescence quenching mechanism upon binding with Fe³⁺. The practical applicability of this sensor was demonstrated through the successful quantitative determination of Fe³⁺ ions in water samples, highlighting the potential of quinazoline-based materials in environmental analysis. nih.gov

The performance of such chemosensors is typically characterized by several key parameters, including the limit of detection (LOD), binding constant, and selectivity over other potentially interfering ions. These metrics provide a quantitative measure of the sensor's efficacy and its suitability for real-world environmental monitoring applications.

| Sensor | Target Pollutant | Detection Method | Limit of Detection (LOD) | Binding Constant | Medium |

| 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Fe³⁺ | Fluorescence Quenching | 0.0366 µg.mL⁻¹ | - | Aqueous |

Another area of application for quinazolinone-based materials is in the detection of gaseous pollutants. For instance, a turn-on fluorescent probe based on a 2-(2′-nitrophenyl)-4(3H)-quinazolinone has been developed for the selective detection of carbon monoxide (CO). In this system, the non-fluorescent probe reacts with CO, leading to the formation of a highly fluorescent product, thus "turning on" the fluorescence signal. This probe demonstrated high selectivity for CO over other reactive species and was successfully applied to detect CO generated from charcoal combustion using a test paper method.

These examples underscore the versatility of the quinazoline and quinazolinone frameworks in the design of functional materials for the detection of a range of non-biological pollutants. The ability to systematically modify their structure allows for the rational design of chemosensors with tailored properties for specific environmental monitoring challenges.

Future Research Trajectories and Synthetic Innovations

Development of More Sustainable and Atom-Economical Synthetic Protocols

The pursuit of green chemistry principles is reshaping the synthesis of heterocyclic compounds, including 2-(3-Bromophenyl)quinazoline. Future efforts will focus on developing methods that are both environmentally benign and efficient.

Key Research Directions:

C-H Functionalization: A significant area of development is the direct arylation of the quinazoline (B50416) core via C-H bond activation. This approach avoids the pre-functionalization of starting materials, thus reducing step counts and waste. For instance, methods developed for 2-phenylquinazolines using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant could be adapted. organic-chemistry.org Such metal-free conditions are highly desirable for their reduced environmental impact. organic-chemistry.org

One-Pot Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single operation to form a complex product, minimizing intermediate isolation and purification steps. Future protocols for this compound could involve the condensation of 2-aminobenzonitriles, 3-bromobenzaldehyde (B42254), and a nitrogen source, catalyzed by superbases or facilitated by green solvents like water, potentially eliminating the need for any catalyst. rsc.org

Acceptorless Dehydrogenative Coupling (ADC): ADC reactions, which generate hydrogen gas as the only byproduct, represent a highly atom-economical strategy. The synthesis of 2-arylquinazolines from 2-aminobenzylamines and alcohols using ruthenium or nickel catalysts is a promising precedent. organic-chemistry.org Applying this to the synthesis of this compound would involve the coupling of a suitable 2-aminobenzyl derivative with 3-bromobenzyl alcohol.

| Synthetic Strategy | Key Advantages | Potential Starting Materials for this compound |

| C-H Functionalization | Reduced steps, minimizes waste | Quinazoline, 3-bromobenzaldehyde |

| Multicomponent Reactions | High atom economy, operational simplicity | 2-aminobenzonitrile (B23959), 3-bromobenzaldehyde, ammonia (B1221849) source |

| Acceptorless Dehydrogenation | High atom economy, H₂ as the only byproduct | 2-aminobenzylamine, 3-bromobenzyl alcohol |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for tuning its properties. The exploration of new catalytic systems will be pivotal in achieving selective and efficient transformations.

Future Catalytic Approaches:

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are well-established for creating C-C and C-heteroatom bonds. nih.gov Future research will likely focus on developing more active and stable palladium catalysts for the functionalization of the bromophenyl ring of this compound, for example, in Suzuki or Buchwald-Hartwig couplings. The use of magnetically recoverable palladium nanocatalysts could also offer a sustainable approach to catalyst recycling.

Copper Catalysis: Copper catalysts are attractive due to their low cost and toxicity compared to precious metals. Copper-catalyzed cascade reactions have been employed for the synthesis of quinazolines from readily available starting materials. organic-chemistry.org Future work could explore copper-catalyzed C-H functionalization or cross-coupling reactions on the this compound scaffold.

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and green alternative to traditional methods. The synthesis of 2-arylquinazolines has been achieved via visible-light-induced benzylic C-H functionalization using an iridium photocatalyst. thieme-connect.com This approach could be investigated for the synthesis or functionalization of this compound under ambient conditions.

| Catalyst Type | Target Transformation | Potential Advantages |

| Palladium Nanocatalysts | Cross-coupling at the bromophenyl group | High activity, recyclability, sustainability |

| Copper Complexes | C-H functionalization, cascade synthesis | Low cost, low toxicity, broad applicability |

| Iridium Photocatalysts | C-H functionalization, synthesis | Mild reaction conditions, green energy source |

Advanced Structural Diversification Strategies

To explore the full potential of this compound, advanced strategies for structural diversification are necessary. This involves creating libraries of analogues with varied substituents to establish structure-activity relationships.

Key Diversification Strategies:

Molecular Hybridization: This approach involves covalently linking the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or multi-target activities. nih.govnih.gov For instance, linking it to fragments like triazoles, oxadiazoles, or other heterocyclic systems could yield novel compounds with unique biological profiles. nih.gov

Late-Stage Functionalization: Developing methods for the selective functionalization of the quinazoline or bromophenyl rings at a late stage in the synthesis allows for the rapid generation of diverse analogues from a common intermediate. This could involve regioselective C-H activation to introduce new functional groups.

Scaffold Hopping: Based on computational modeling, the core this compound structure can be modified by replacing parts of the scaffold with bioisosteric replacements to explore new chemical space while retaining key binding interactions with biological targets.

Integration into Hybrid Material Systems for Enhanced Functionality

The unique electronic and structural features of the this compound scaffold make it a candidate for incorporation into advanced hybrid materials.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives have been investigated as components of OLEDs. The push-pull electronic nature that can be engineered into 2-arylquinazolines makes them suitable for use as fluorescent emitters. The 3-bromophenyl group offers a handle for further modification to tune the photophysical properties.

Fluorescent Probes and Sensors: The quinazoline core is known to exhibit fluorescence. By attaching specific recognition moieties to the this compound structure, it could be developed into a selective sensor for metal ions or biologically relevant molecules.

Polymer-Based Materials: Incorporating this compound as a monomer or a pendant group in polymers could lead to new materials with tailored optical, thermal, or electronic properties. The bromo-substituent provides a convenient point for polymerization or grafting onto polymer backbones.

Deeper Computational Modeling for Rational Design of Functional Quinazolines

Computational modeling is an indispensable tool for accelerating the design and discovery of new functional molecules. Deeper computational studies on this compound and its derivatives will guide synthetic efforts.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models for the biological activity of this compound derivatives. These models can identify key structural features that influence activity and guide the design of more potent compounds.

Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of target proteins. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to understand the electronic structure, reactivity, and photophysical properties of this compound. This information is crucial for designing molecules with specific electronic or optical properties for materials science applications.

| Computational Method | Objective | Application for this compound |

| 3D-QSAR | Predict biological activity | Guide the design of analogues with enhanced potency |

| Molecular Docking | Predict binding mode to a target protein | Identify key interactions for rational drug design |

| Molecular Dynamics | Simulate ligand-protein complex stability | Understand the dynamic behavior of the bound ligand |

| DFT Calculations | Determine electronic and optical properties | Guide the design of functional materials |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)quinazoline derivatives, and how do reaction conditions influence yields?

- Methodology : Derivatives of this compound are typically synthesized via cyclocondensation reactions. For example, triazoloquinazoline derivatives are prepared by reacting bromophenyl-substituted intermediates with heterocyclic precursors under reflux conditions. Key factors affecting yields include solvent choice (e.g., o-xylene for imidazo[1,2-a]pyrimidine synthesis), catalyst selection (e.g., Ts-OH for acid catalysis), and temperature control. Yields vary significantly (39.5% to 84.6%) depending on substituent steric effects and electronic properties .

- Characterization : Post-synthesis, compounds are characterized using melting point analysis, H NMR, LC-MS, and elemental analysis. For instance, LC-MS data for 2-((3-bromophenyl)thio)quinazoline showed (M+H) with 97.34% purity, validated against calculated values .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodology :

- NMR Spectroscopy : H NMR is essential for identifying proton environments. For example, aromatic protons in 5-(3-Bromophenyl)-2-phenyl-triazoloquinazoline resonate at δ 6.79 ppm (multiplet, 2H) .

- LC-MS : Confirms molecular weight and purity. A deviation <0.1% between calculated (CHBrNS: 315.97) and observed (316.75) validates synthesis .

- IR Spectroscopy : Functional groups like C-S bonds (1095 cm) and aromatic C-H stretches (750–865 cm) are diagnostic .

Q. How does the bromophenyl substituent influence the biological activity of quinazoline derivatives?

- Methodology : The 3-bromophenyl group enhances electron-withdrawing effects, improving binding to enzymatic targets. For example, 1-(3-Bromobenzoyl)thiourea derivatives showed 97.03% inhibition of HIV-1 protease at 100 µM, attributed to halogen-bond interactions with catalytic residues. SAR studies highlight that bromine's position (para vs. meta) affects steric compatibility with active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodology : Discrepancies often arise from assay variability or impurity profiles. To address this:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis (e.g., C: 62.54% calc. vs. 62.56% observed) .

- Dose-Response Curves : Test compounds across a concentration gradient (e.g., 10–100 µM) to confirm IC consistency. For instance, antitrypanosomal activity varied from 11.2% to 17.9% viability, suggesting target selectivity .

- Crystallography : Single-crystal X-ray structures (e.g., ) resolve stereochemical ambiguities impacting activity .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to model electron density around the bromine atom, predicting sites for cross-coupling (e.g., Suzuki-Miyaura). Studies on triazoloquinazolines used DFT to correlate frontier molecular orbitals with observed reactivity .

- Docking Simulations : Autodock 4.2 or Schrödinger Suite can predict binding modes to biological targets (e.g., HIV-1 protease). For example, bromophenyl groups showed π-π stacking with Phe153 in protease inhibitors .

Q. How can crystallographic data improve the design of this compound-based materials?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and intermolecular interactions. For instance, a thiazolo[3,2-a]benzimidazole derivative exhibited a planar quinazoline core (mean C–C bond length = 0.006 Å) with Br···S contacts (3.42 Å), guiding crystal engineering for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。